N-(sec-butyl)-4-[6-(2-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(sec-butyl)-4-[6-(2-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide, commonly known as BMS-582949, is a selective antagonist of the dopamine D3 receptor. It was first synthesized by Bristol-Myers Squibb in 2006 and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
Synthesis and Potential Antipsychotic Applications
A study focused on synthesizing heterocyclic analogues of a related compound to evaluate them as potential antipsychotic agents. These analogues were assessed for their binding to specific receptors and for their ability to antagonize certain in vivo responses in mice. Two derivatives showed potent activities, suggesting their potential as backup compounds for antipsychotic medication development, highlighting the significance of structural modifications in enhancing pharmacological profiles (Norman et al., 1996).
Anti-Inflammatory and Analgesic Agents
Another research endeavor synthesized novel compounds derived from visnaginone and khellinone, assessing their COX-1/COX-2 inhibition and analgesic and anti-inflammatory activities. This study illustrates the broad therapeutic potential of such compounds beyond their initial pharmacological targets, showing significant COX-2 selectivity and anti-inflammatory activity, which could inform the design of new therapeutics (Abu‐Hashem et al., 2020).
Anticancer Properties
Research into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives revealed their potential anti-angiogenic and DNA cleavage activities. These compounds were evaluated using the chick chorioallantoic membrane model and DNA binding/cleavage assays, indicating their potential as anticancer agents by blocking blood vessel formation and interacting with DNA (Kambappa et al., 2017).
Modification and Analgesic Activity Study
A study on N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide and its novel analogs explored structural changes to improve pharmacological profiles. This research aimed at developing compounds with better tolerability and pharmacokinetics, underscoring the ongoing efforts to refine and enhance the therapeutic efficacy of chemical entities through chemical modification (Nie et al., 2020).
properties
IUPAC Name |
methyl 4-(3,4-dimethylanilino)-6-ethoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-5-26-16-8-9-18-17(11-16)19(12-20(23-18)21(24)25-4)22-15-7-6-13(2)14(3)10-15/h6-12H,5H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQGGLVJALCXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.